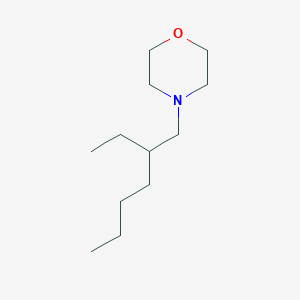

4-(2-Ethylhexyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39198-80-6 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

4-(2-ethylhexyl)morpholine |

InChI |

InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3 |

InChI Key |

PLDOUZLGXUWKRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Ethylhexyl Morpholine

Established Synthetic Pathways for Morpholine (B109124) Ring Formation

The synthesis of the morpholine ring is a well-documented process with several key methodologies.

A common and conceptually straightforward approach to morpholine synthesis involves the annulation of 1,2-amino alcohols. chemrxiv.org A traditional method requires a three-step sequence: reaction with chloroacetyl chloride to form an amide, cyclization to a morpholinone, and subsequent reduction using strong reducing agents like boron or aluminum hydrides. chemrxiv.org More recent, greener protocols have been developed. One such method utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.org This two-step, redox-neutral process allows for the selective monoalkylation of the primary amine, followed by cyclization to yield the morpholine ring. chemrxiv.orgacs.orgchemrxiv.orgnih.gov This approach is noted for its high yields and applicability to large-scale synthesis. chemrxiv.org

The industrial production of morpholine frequently relies on the dehydration of diethanolamine. atamanchemicals.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or oleum, at elevated temperatures. atamanchemicals.comatamankimya.comsciencemadness.orggoogle.com The process involves heating diethanolamine with the acid, which facilitates the intramolecular cyclization and elimination of a water molecule to form the morpholine ring. chemceed.com For instance, using oleum (containing 10% to 60% free SO3) at temperatures between 180°C and 235°C can result in yields of 90-95% in as little as 30 minutes. google.com Another protocol involves heating diethanolamine hydrochloride to 200-210°C for an extended period, followed by neutralization and distillation. youtube.com

| Dehydrating Agent | Temperature | Reaction Time | Yield |

| Sulfuric Acid | >150°C | 7-8 hours | Not specified |

| 20% Oleum | 190°C | 0.5 hours | 93.6% |

| 20% Oleum | 183°C | 1.5 hours | 92% |

| Hydrochloric Acid | 200-210°C | 15 hours | 39% |

This table presents data on morpholine synthesis via diethanolamine dehydration under various conditions. google.comyoutube.com

A prevalent industrial method for morpholine synthesis involves the reaction of diethylene glycol with ammonia. atamanchemicals.comchemceed.comnih.gov This process is carried out at high temperatures (150-400°C) and pressures (3-40 MPa) in the presence of hydrogen and a hydrogenation catalyst. chemceed.comnih.gov The catalysts are typically metals such as copper, nickel, cobalt, or their oxides. chemceed.comatamanchemicals.com This method is valued for its efficiency and has become a common production route since its development. chemceed.comnih.gov The reaction proceeds via reductive amination, where the glycol is converted to an amino alcohol intermediate, which then cyclizes to form morpholine. atamanchemicals.com

| Catalyst | Temperature Range (°C) | Pressure Range (MPa) |

| Nickel-Copper-Chromium | 150-250 | Atmospheric to 3 |

| Nickel, Copper, Cobalt, etc. | 150-400 | 3-40 |

| Ruthenium | 150-350 | 2-50 |

This table summarizes typical reaction conditions for the synthesis of morpholine from diethylene glycol and ammonia. nih.govgoogle.comepo.org

A classic synthesis of morpholine and its N-substituted derivatives involves the reaction of bis(2-chloroethyl) ether with ammonia or a primary amine. atamanchemicals.comresearchgate.net This reaction, a double nucleophilic substitution, forms the six-membered ring. researchgate.netelectronicsandbooks.com For the synthesis of N-alkylmorpholines, an excess of the primary amine is typically used, and the reaction can be heated to facilitate the separation of the product from the amine hydrochloride salt byproduct. google.com While historically significant, this method's utility can be limited by the handling of halogenated ethers. researchgate.net

Substituted morpholines can be synthesized through various ring-opening strategies of smaller heterocyclic precursors like aziridines and oxiranes. researchgate.netnih.gov One approach involves the SN2-type ring-opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to form the morpholine ring. nih.gov Another strategy utilizes the reaction of 2-tosyl-1,2-oxazetidine with nucleophiles like α-formyl carboxylates, which triggers a cascade reaction involving ring opening and spontaneous ring closure to yield morpholine hemiaminals. nih.govacs.org Gold(I) catalysts have also been employed in a tandem reaction sequence starting from aziridines and propargyl alcohols, which proceeds through nucleophilic ring-opening of the aziridine followed by cycloisomerization. rsc.org

Strategies for N-Alkylation with Branched Alkyl Chains

Once the morpholine ring is formed, the final step in producing 4-(2-Ethylhexyl)morpholine is the attachment of the 2-ethylhexyl group to the nitrogen atom. This is typically achieved through N-alkylation.

The alkylation of morpholine with alkyl halides is a standard and widely used synthetic method. researchgate.net This reaction involves the nucleophilic attack of the secondary amine nitrogen of morpholine on an electrophilic carbon of an alkyl halide, such as 2-ethylhexyl bromide or 2-ethylhexyl chloride. The reaction is a direct nucleophilic substitution (SN2) that forms a new carbon-nitrogen bond.

Another significant strategy for N-alkylation is reductive amination. This method involves the reaction of morpholine with an aldehyde or ketone, in this case, 2-ethylhexanal. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the final N-alkylated amine. nih.gov This can be achieved using various reducing agents, such as sodium borohydride. nih.gov

Catalytic N-alkylation using alcohols is also a viable pathway. For instance, morpholine can be alkylated with various primary and secondary alcohols in a gas-solid phase reaction over a CuO–NiO/γ–Al2O3 catalyst. researchgate.net While this has been demonstrated with lower-carbon alcohols, the principle could be applied to 2-ethylhexanol. The reaction proceeds via dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with morpholine and subsequent hydrogenation of the intermediate. researchgate.net Steric hindrance from branched chains, as in the 2-ethylhexyl group, can influence reaction rates and yields. researchgate.net

| Alkylating Agent | Method | Key Reagents/Catalysts |

| 2-Ethylhexyl Halide | Nucleophilic Substitution | Base (optional) |

| 2-Ethylhexanal | Reductive Amination | Reducing agent (e.g., NaBH4) |

| 2-Ethylhexanol | Catalytic N-alkylation | Hydrogenation catalyst (e.g., CuO–NiO/γ–Al2O3) |

This table outlines the primary strategies for the N-alkylation of morpholine to introduce the 2-ethylhexyl group.

Nucleophilic Substitution Reactions for N-Functionalization

The primary method for attaching an alkyl group to the morpholine nitrogen is through a nucleophilic substitution reaction, typically an SN2 mechanism. In this process, the nitrogen atom of the morpholine ring acts as a nucleophile, using its lone pair of electrons to attack an electrophilic carbon atom of an alkylating agent. For the synthesis of this compound, this involves the reaction of morpholine with a 2-ethylhexyl derivative containing a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (tosylate, mesylate).

The general reaction is as follows: Morpholine + 2-Ethylhexyl-LG → this compound + H-LG (where LG is a leaving group)

This N-functionalization is a fundamental and widely applied transformation in the synthesis of tertiary amines. The reaction's success depends on the nucleophilicity of the morpholine nitrogen and the reactivity of the 2-ethylhexyl electrophile. The formation of a hydrohalic acid (H-LG) as a byproduct necessitates the use of a base to neutralize it and drive the reaction to completion.

Selective Monoalkylation Techniques in Morpholine Synthesis

A significant challenge in the N-alkylation of morpholine is preventing over-alkylation, which leads to the formation of a quaternary ammonium salt. Achieving selective monoalkylation is crucial for obtaining a high yield of the desired tertiary amine, this compound.

Several strategies are employed to ensure mono-substitution:

Stoichiometric Control: Using a precise molar ratio of morpholine to the alkylating agent is the most straightforward method. An excess of the morpholine amine can be used to increase the probability of the alkylating agent reacting with an un-substituted morpholine molecule rather than the desired tertiary amine product.

Choice of Alkylating Agent: The steric hindrance of the 2-ethylhexyl group itself helps to disfavor a second alkylation step. The bulky nature of the substituent makes it sterically difficult for a second 2-ethylhexyl group to approach and react with the already substituted nitrogen atom.

Reaction Conditions: Careful control of temperature and reaction time can also favor monoalkylation. Lower temperatures and shorter reaction times can minimize the extent of the second, generally slower, alkylation reaction.

While some modern methods focus on synthesizing the morpholine ring with the N-substituent already incorporated via selective monoalkylation of primary 1,2-amino alcohols, the direct alkylation of the pre-formed morpholine heterocycle remains a common and practical approach for industrial synthesis. organic-chemistry.orgchemrxiv.orgacs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is critical for industrial viability, focusing on maximizing yield, minimizing byproducts, and ensuring cost-effectiveness. Key parameters for optimization include the choice of catalysts, acid scavengers, solvents, and temperature.

Role of Catalysts and Acid-Binding Agents

Acid-Binding Agents (Bases): The N-alkylation reaction produces an acid byproduct (e.g., HCl or HBr) that protonates the morpholine, rendering it non-nucleophilic. To prevent this and drive the reaction forward, an acid-binding agent, or base, is essential. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and organic bases such as triethylamine (TEA). The base neutralizes the acid, regenerating the free amine for reaction.

Catalysts: While the reaction can proceed without a catalyst, certain catalysts can significantly enhance the reaction rate.

Phase-Transfer Catalysts (PTCs): In reactions involving an aqueous phase and an organic phase (e.g., using aqueous NaOH as the base and the alkyl halide as the organic reactant), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can facilitate the transfer of the hydroxide ion into the organic phase, accelerating the reaction.

Iodide Salts: The addition of a catalytic amount of sodium or potassium iodide can increase the rate of reaction with alkyl chlorides or bromides. The iodide ion is a better nucleophile than the amine and a better leaving group than chloride or bromide. It can transiently displace the chloride/bromide to form a more reactive alkyl iodide in situ, which is then more readily attacked by the morpholine nitrogen.

A patent for the analogous synthesis of 4-cyclohexyl morpholine highlights the use of supported metal catalysts, such as copper and nickel on an aluminum oxide carrier, for catalytic amination reactions under hydrogen pressure. google.com This indicates that reductive amination, reacting morpholine with 2-ethylhexanal, is another viable catalytic route.

Solvent Effects and Temperature Control

Solvent Effects: The choice of solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are often preferred because they can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. nih.gov They also effectively dissolve the reactants. Alcohols can also be used, but their protic nature can lead to hydrogen bonding with the amine, slightly reducing its nucleophilicity. In some industrial processes, the reaction may be run without a solvent to maximize throughput and simplify purification. google.com

Temperature Control: The reaction temperature is a critical parameter to control.

Higher temperatures generally increase the reaction rate, reducing the required reaction time.

However, excessively high temperatures can lead to an increase in side reactions, such as elimination reactions of the alkyl halide or the undesired formation of quaternary ammonium salts.

The optimal temperature is therefore a compromise between achieving a practical reaction rate and maintaining high selectivity for the desired mono-alkylated product. For many N-alkylation reactions of this type, temperatures in the range of 60-120°C are common.

The table below summarizes typical conditions that are optimized for the synthesis of N-alkylated morpholines.

| Entry | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Outcome |

| 1 | Morpholine | 2-Ethylhexyl Chloride | K₂CO₃ / NaI (cat.) | Acetonitrile | 80 | Good yield, favors monoalkylation |

| 2 | Morpholine | 2-Ethylhexyl Bromide | NaHCO₃ | DMF | 100 | High conversion, requires purification |

| 3 | Morpholine | 2-Ethylhexanal | H₂ / Ni-Cu Catalyst | None | 160 | Reductive amination route |

Derivatization and Functionalization of this compound

Once synthesized, this compound can undergo further chemical transformations, primarily involving the nucleophilic and basic properties of the tertiary nitrogen atom.

Reactions at the Morpholine Nitrogen

Although the nitrogen in this compound is a tertiary amine, its lone pair of electrons is still available for reaction with suitable electrophiles.

Formation of Quaternary Ammonium Salts: The compound can react with a second molecule of an alkylating agent (R-X) to form a quaternary ammonium salt. This reaction is generally slower than the initial alkylation due to increased steric hindrance. These "quat" salts have applications as surfactants and biocides.

this compound + CH₃-I → N-(2-Ethylhexyl)-N-methylmorpholinium iodide

Formation of N-Oxides: Oxidation of the tertiary amine nitrogen with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) yields the corresponding N-oxide, this compound N-oxide. N-oxides are often used as surfactants or oxidizing agents in other chemical reactions.

Complexation with Lewis Acids: The nitrogen lone pair can coordinate with Lewis acids, such as boron trifluoride (BF₃), to form stable adducts. researchgate.net This property is relevant to its use as a catalyst or in modifying the reactivity of other species in a reaction mixture.

These derivatization reactions expand the chemical utility of this compound beyond its role as a simple tertiary amine, opening pathways to materials with different physical and chemical properties.

Functionalization of the 2-Ethylhexyl Moiety

The 2-ethylhexyl group is a saturated aliphatic chain, which is generally less reactive than the morpholine ring. Its functionalization typically requires more forcing conditions, such as those used in free-radical reactions. wikipedia.orglibretexts.org

One potential pathway for functionalization is free-radical halogenation. wikipedia.org In this type of reaction, alkanes react with halogens (typically chlorine or bromine) in the presence of UV light or heat. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For the 2-ethylhexyl group, halogenation is expected to occur preferentially at the tertiary carbon-hydrogen (C-H) bond, as the resulting tertiary radical is more stable than primary or secondary radicals. masterorganicchemistry.com Once halogenated, the resulting alkyl halide can serve as a substrate for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR).

Complexation Studies with Metal Ions

The morpholine ring, containing both nitrogen and oxygen atoms with lone pairs of electrons, can act as a ligand in coordination chemistry. researchgate.net Morpholine and its derivatives are known to form stable complexes with a variety of transition metal ions. researchgate.netbohrium.com In the case of this compound, the nitrogen atom is the primary site for coordination due to its greater basicity and steric accessibility compared to the ether oxygen.

More commonly, morpholine-containing Schiff base derivatives are employed as multidentate ligands. japsonline.comnih.gov For example, Schiff bases derived from 4-(2-aminoethyl)morpholine can act as N,N',O-donor ligands, coordinating with metal ions through the primary amine nitrogen, the azomethine nitrogen, and a phenolic oxygen. japsonline.comscispace.com Studies have reported the synthesis and characterization of complexes with various metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Cd(II). japsonline.comnih.govnih.gov The geometry of these complexes can vary, with common structures being octahedral or square planar, depending on the metal ion and the specific ligand structure. nih.gov

Table 4: Metal Ion Complexation with Morpholine-Containing Ligands

| Metal Ion | Ligand Type | Observed Coordination | Reference |

|---|---|---|---|

| Cu(II), Mn(II), Ni(II), Zn(II) | Schiff base from 4-(2-aminoethyl)morpholine | N,N',O-tridentate | japsonline.comscispace.com |

| Cu(II), Co(II), Zn(II), VO(IV) | Schiff base from 4-(4-aminophenyl)morpholine | Bidentate (azomethine N, phenolic O) | nih.gov |

| Cd(II) | 4-(2-aminoethyl)morpholine | N,N'-bidentate | nih.gov |

| Co(II), Ni(II), Cu(I) | Xanthate derivative of morpholine | S,S-bidentate |

Advanced Spectroscopic and Characterization Techniques for 4 2 Ethylhexyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-(2-ethylhexyl)morpholine, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its molecular structure by mapping the chemical environment of each atom.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the morpholine (B109124) ring and the 2-ethylhexyl substituent. The morpholine ring protons typically appear as two distinct multiplets due to their different chemical environments relative to the nitrogen and oxygen atoms. The protons on the carbons adjacent to the oxygen (C-O-CH ₂) are deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C-N-CH ₂).

The 2-ethylhexyl group presents a more complex set of signals. The methylene (B1212753) protons attached to the nitrogen (N-CH ₂) are influenced by the electron-withdrawing effect of the nitrogen, causing a downfield shift. The remaining protons of the alkyl chain, including the methine proton (CH), methylene groups (CH₂), and terminal methyl groups (CH₃), resonate at characteristic upfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine H (O-CH₂) | ~3.70 | Triplet |

| Morpholine H (N-CH₂) | ~2.40 | Triplet |

| N-CH₂ (ethylhexyl) | ~2.35 | Doublet |

| CH (ethylhexyl) | ~1.45 | Multiplet |

| CH₂ (ethylhexyl) | ~1.25-1.35 | Multiplet |

In the ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. Similar to the proton spectrum, the morpholine carbons adjacent to the oxygen atom appear at a lower field (~67 ppm) than those adjacent to the nitrogen (~54 ppm) due to the higher electronegativity of oxygen.

The carbons of the 2-ethylhexyl side chain are observed in the aliphatic region of the spectrum. The carbon of the methylene group directly attached to the nitrogen (N-C H₂) is typically found around 60 ppm. The other carbons of the hexyl chain and the ethyl branch appear at higher fields (lower ppm values), consistent with their alkyl nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C (O-CH₂) | ~67.0 |

| Morpholine C (N-CH₂) | ~54.0 |

| N-CH₂ (ethylhexyl) | ~60.5 |

| CH (ethylhexyl) | ~39.0 |

| CH₂ (butyl chain) | ~31.0, ~29.0, ~24.0, ~23.0 |

| CH₂ (ethyl branch) | ~11.0 |

| CH₃ (butyl chain) | ~14.0 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The molecular formula of this compound is C₁₂H₂₅NO. Its monoisotopic mass is 199.1936 u. In HRMS, this compound would typically be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 200.2012. The high accuracy of HRMS can distinguish this from other ions with the same nominal mass, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum, such as the loss of the ethyl or hexyl groups, can further corroborate the proposed structure.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that are diagnostic of its functional groups.

The most prominent features in the spectrum are the C-H stretching vibrations of the numerous alkyl groups, which appear in the 2850-2960 cm⁻¹ region. The morpholine ring gives rise to a characteristic C-O-C stretching vibration, typically observed as a strong band around 1115-1120 cm⁻¹. The C-N stretching vibration of the tertiary amine is generally weaker and appears in the 1030-1130 cm⁻¹ range, often overlapping with other signals. Additionally, CH₂ scissoring and rocking vibrations are expected in the 1450-1470 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| CH₂ Scissoring | 1450-1470 | Medium |

| C-O-C Stretch (Ether) | 1115-1120 | Strong |

Electronic Spectroscopy (UV–Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores, such as conjugated systems or aromatic rings, typically exhibit strong absorption in the UV-Vis range.

This compound is a saturated heterocyclic amine and ether. It lacks significant chromophores. Saturated amines and ethers exhibit weak n → σ* transitions, which occur at high energies (short wavelengths). The parent morpholine compound shows a weak absorption onset around 255 nm. rsc.org Consequently, this compound is not expected to show significant absorption in the standard UV-Vis region (200–800 nm) and is essentially transparent, making this technique less informative for its routine characterization compared to NMR, MS, and IR spectroscopy.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. For a synthesized chemical compound such as this compound, this analysis is crucial for verifying its empirical formula and assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula.

The molecular formula for this compound is C₁₂H₂₅NO. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of this compound is 199.34 g/mol .

The theoretical elemental percentages are as follows:

Carbon (C): (12 * 12.01 / 199.34) * 100% = 72.29%

Hydrogen (H): (25 * 1.008 / 199.34) * 100% = 12.65%

Nitrogen (N): (1 * 14.01 / 199.34) * 100% = 7.03%

Oxygen (O): (1 * 16.00 / 199.34) * 100% = 8.03%

A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the correct synthesis and purity of the intended compound.

Detailed Research Findings

In a study focused on the synthesis of new morpholine derivatives, researchers prepared a series of compounds starting from morpholine. researchgate.net The synthesized compounds were characterized by various spectroscopic methods, and their elemental compositions were verified by CHN analysis. The results of the elemental analysis for two such derivatives are presented in the table below.

Interactive Data Table: Elemental Analysis of Morpholine Derivatives

| Compound | Molecular Formula | Analysis | Calculated % | Found % |

| Morpholin-N-ethyl acetate | C₈H₁₅NO₃ | C | 55.47 | 55.21 |

| H | 8.73 | 8.52 | ||

| N | 8.09 | 8.33 | ||

| Morpholin-N-ethyl acetohydrazide | C₆H₁₃N₃O₂ | C | 45.27 | 45.02 |

| H | 8.23 | 8.00 | ||

| N | 26.40 | 26.11 |

The data presented in the table demonstrates the utility of elemental analysis in confirming the successful synthesis of morpholine derivatives. The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen for both "Morpholin-N-ethyl acetate" and "Morpholin-N-ethyl acetohydrazide" validates their respective molecular formulas and indicates a high degree of purity. researchgate.net This analytical step is indispensable in the research and development of new chemical entities, providing a fundamental check on the identity and composition of synthesized molecules.

Computational Chemistry and Theoretical Modeling of 4 2 Ethylhexyl Morpholine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular structures and energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of 4-(2-Ethylhexyl)morpholine. In DFT, the electron density is used as the fundamental variable to calculate the system's energy. For molecules containing morpholine (B109124) moieties, DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-31+G**, are employed to optimize molecular geometry and predict various properties. nih.gov This level of theory has proven effective in analyzing the thermodynamic and kinetic stability of complex organic compounds. nih.gov The application of DFT would involve determining the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy on its potential energy surface.

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. nih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, providing insights into the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. For this compound, DFT would be used to map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and calculate properties such as ionization potential, electron affinity, and electronegativity. These theoretical calculations provide a quantitative basis for understanding the molecule's electronic behavior. researchgate.netdiva-portal.org

| Electronic Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions of high electron density, likely around the nitrogen and oxygen atoms, susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions that can accept electrons, influencing interactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and electronic transitions. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular interactions, and how the molecule interacts with external electric fields. |

| Electrostatic Potential | A map of charge distribution on the molecule's surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. researchgate.netmatlantis.com

For this compound, MD simulations would be crucial for exploring its conformational landscape. The flexible 2-ethylhexyl side chain can adopt numerous orientations relative to the morpholine ring. The morpholine ring itself can exist in different conformations, such as the chair and boat forms, with the chair conformer generally being more stable. researchgate.net MD simulations can track the transitions between these states and determine their relative populations, providing a detailed understanding of the molecule's flexibility and the spatial arrangements it prefers. mdpi.comresearchgate.net This information is vital for understanding how the molecule interacts with other molecules or surfaces.

Theoretical Studies on Molecular Interactions and Reactivity

Theoretical studies extend beyond the properties of an isolated molecule to explore how it interacts with its environment and participates in chemical reactions. researchgate.net

Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions. nih.govrsc.org For this compound, this could involve studying its role as a catalyst, for instance in urethane (B1682113) formation where the morpholine moiety can act as a base. nih.govresearchgate.net Theoretical calculations can map out the entire reaction coordinate, identifying transition states (the energy barriers of the reaction) and intermediates. nih.gov By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism for a given reaction. researchgate.net This approach provides a molecular-level understanding of the reaction dynamics and the factors that control its rate and outcome. nih.gov

Structure-reactivity relationships aim to correlate a molecule's structural or electronic features with its chemical reactivity. researchgate.net Quantum chemical calculations provide a wealth of molecular descriptors that can be used for this purpose. diva-portal.org For this compound, descriptors such as the HOMO-LUMO gap, electrostatic potential, and atomic charges can be calculated and correlated with its observed reactivity in various chemical processes. diva-portal.org For example, the reactivity of the nitrogen atom in the morpholine ring can be quantified by its calculated partial charge and its contribution to the HOMO. These descriptors help in building predictive models that can anticipate the reactivity of similar molecules without the need for extensive experimental work. researchgate.net

| Molecular Descriptor | Relevance to Structure-Reactivity |

| Frontier Orbital Energies (HOMO/LUMO) | Determines the molecule's ability to participate in electron transfer reactions. |

| Global Hardness/Softness | Derived from HOMO-LUMO energies, it predicts the overall resistance to change in electron distribution. |

| Electrophilicity/Nucleophilicity Index | Quantifies the ability of the molecule to act as an electrophile or nucleophile. |

| Partial Atomic Charges | Indicates the distribution of charge within the molecule, highlighting reactive sites. |

Computational Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering valuable insights that complement and guide experimental analysis. Through methods such as Density Functional Theory (DFT) and machine learning algorithms, it is possible to simulate and predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of molecules like this compound. These theoretical spectra assist in structural elucidation and the interpretation of experimental results. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, predictions can be reliably inferred from computational analyses of its constituent fragments—the morpholine ring and the 2-ethylhexyl group—and from established theoretical principles.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra through computational methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a standard practice in chemical research. mdpi.com These methods calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Modern approaches also leverage machine learning, training graph neural networks on extensive databases of experimental and DFT-calculated shifts to achieve high accuracy. mdpi.comnih.gov

For this compound, the predicted ¹H and ¹³C NMR spectra would be a composite of signals from the morpholine ring and the 2-ethylhexyl substituent.

Morpholine Moiety: The morpholine ring exhibits a characteristic chair conformation. nih.gov In N-substituted morpholines, the protons on the carbons adjacent to the oxygen atom (C-3 and C-5) are expected to resonate at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the nitrogen atom (C-2 and C-6) due to the higher electronegativity of oxygen. acdlabs.com Similarly, in the ¹³C NMR spectrum, the carbons bonded to oxygen would appear further downfield. researchgate.net

2-Ethylhexyl Moiety: The aliphatic 2-ethylhexyl chain would display a series of overlapping signals in the upfield region of the ¹H NMR spectrum, characteristic of alkyl groups. The methine proton at the branching point (C-2' of the hexyl chain) would appear as a multiplet. The various methylene (B1212753) (-CH₂-) groups would produce complex multiplets, while the terminal methyl (-CH₃) groups would typically appear as triplets. In the ¹³C NMR spectrum, the carbons of this chain would resonate in the typical aliphatic region.

A summary of predicted chemical shifts is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Morpholine H-3, H-5 (O-CH₂) | 3.60 - 3.75 | Morpholine C-3, C-5 (O-CH₂) | 67.0 - 68.0 |

| Morpholine H-2, H-6 (N-CH₂) | 2.30 - 2.50 | Morpholine C-2, C-6 (N-CH₂) | 53.0 - 55.0 |

| Ethylhexyl N-CH₂ | 2.20 - 2.40 | Ethylhexyl N-CH₂ | 58.0 - 60.0 |

| Ethylhexyl CH (methine) | 1.50 - 1.70 | Ethylhexyl CH (methine) | 38.0 - 40.0 |

| Ethylhexyl CH₂ (chain) | 1.20 - 1.40 | Ethylhexyl CH₂ (chain) | 22.0 - 32.0 |

| Ethylhexyl CH₃ (terminal) | 0.80 - 0.95 | Ethylhexyl CH₃ (terminal) | 10.0 - 14.0 |

Predicted Infrared (IR) Spectrum

Computational IR spectroscopy involves calculating the vibrational frequencies of a molecule's normal modes. diva-portal.org DFT calculations are commonly used to determine these frequencies and their corresponding intensities, generating a simulated spectrum. acs.org These theoretical spectra are invaluable for assigning vibrational modes to the peaks observed in experimental spectra. rsc.org

The predicted IR spectrum of this compound would feature characteristic absorption bands from both the morpholine ring and the alkyl side chain.

C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are predicted, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₂, and CH₃ groups of the ethylhexyl chain and the morpholine ring. docbrown.info

C-O-C Stretching: A prominent band, characteristic of the ether linkage in the morpholine ring, is expected in the 1100-1150 cm⁻¹ region. This is typically due to the asymmetric stretching of the C-O-C bond.

C-N Stretching: The stretching vibrations of the C-N bonds within the morpholine ring are predicted to appear in the 1050-1250 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations for the CH₂ groups in both the ring and the side chain are expected around 1450-1470 cm⁻¹.

Table 2 details the principal vibrational modes and their predicted frequencies.

Table 2: Predicted IR Absorption Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 2950 - 2970 | C-H Asymmetric Stretching (CH₃) | Strong |

| 2920 - 2940 | C-H Asymmetric Stretching (CH₂) | Strong |

| 2850 - 2870 | C-H Symmetric Stretching (CH₂, CH₃) | Medium-Strong |

| 1450 - 1470 | C-H Bending (Scissoring, CH₂) | Medium |

| 1375 - 1385 | C-H Bending (Symmetric, CH₃) | Medium |

| 1100 - 1150 | C-O-C Asymmetric Stretching | Strong |

| 1050 - 1250 | C-N Stretching | Medium |

Predicted Mass Spectrum

While direct quantum chemical prediction of mass spectra is less common, theoretical analysis of the molecular structure allows for the prediction of likely fragmentation pathways under electron ionization (EI). The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₂H₂₅NO).

Key predicted fragmentation patterns include:

Alpha-Cleavage: The most favorable cleavage is often adjacent to the nitrogen atom. This could lead to the loss of a heptyl radical (•C₇H₁₅) via cleavage of the C-C bond beta to the nitrogen, resulting in a stable, resonance-stabilized ion. Another possibility is the cleavage of the ethyl group from the side chain.

Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation. A common pathway for morpholine involves the loss of formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O). nist.gov The initial molecular ion can also fragment to produce the morpholinium ion. researchgate.net

Table 3 lists some of the plausible fragments and their expected mass-to-charge ratios (m/z).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199 | [C₁₂H₂₅NO]⁺ | Molecular Ion |

| 114 | [C₆H₁₂NO]⁺ | Loss of pentyl radical (•C₅H₁₁) from the side chain |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage with loss of hexyl radical (•C₆H₁₃) |

| 86 | [C₄H₈NO]⁺ | Fragmentation of the ethylhexyl chain |

| 57 | [C₄H₉]⁺ | Butyl cation from side chain fragmentation |

Applications of 4 2 Ethylhexyl Morpholine in Non Biological Systems

Role as an Industrial Chemical Intermediate

N-substituted morpholines are valuable intermediates in the synthesis of a variety of more complex molecules. The morpholine (B109124) ring provides a stable heterocyclic core, while the N-substituent can be chosen to impart specific properties or to be a reactive handle for further chemical transformations. While specific industrial processes that utilize 4-(2-Ethylhexyl)morpholine as an intermediate are not extensively documented in readily available literature, N-alkylmorpholines, in general, are precursors in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. The 2-ethylhexyl group, being a bulky and hydrophobic moiety, would likely steer its use towards the synthesis of compounds requiring these characteristics, such as certain types of surfactants, lubricants, or polymer additives.

Functionality as a Solvent in Chemical Processes

Morpholine is recognized for its utility as a solvent due to its polar nature and miscibility with water and many organic solvents. The introduction of a 2-ethylhexyl group to the nitrogen atom in this compound significantly alters its solvent properties. The long, branched alkyl chain increases the molecule's lipophilicity, making it a better solvent for nonpolar substances and less soluble in water compared to morpholine. This characteristic would make it suitable for use in specific reaction media where a high-boiling, polar aprotic solvent with significant hydrocarbon character is required. However, detailed studies quantifying the solvent parameters of this compound are not prominently featured in the scientific literature.

Utilization in Corrosion Inhibition within Industrial Steam Systems

Morpholine and its derivatives are widely employed as corrosion inhibitors, particularly in steam boiler and condensate return line systems. nih.govmdpi.com Their mechanism of action involves neutralizing carbonic acid formed from the dissolution of carbon dioxide in the condensate, thereby raising the pH and reducing the corrosion of steel. mdpi.com Furthermore, the nitrogen and oxygen atoms in the morpholine ring can adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment. mdpi.com

The presence of a long alkyl chain, such as the 2-ethylhexyl group, on the morpholine nitrogen is known to enhance the corrosion inhibition efficiency of related compounds. scirp.org This enhancement is attributed to the formation of a more compact and hydrophobic barrier on the metal surface, which repels water and corrosive species. While direct studies on this compound are scarce, it is highly probable that it would function as an effective corrosion inhibitor, particularly in applications where a less volatile and more surface-active inhibitor is beneficial.

Table 1: Comparison of Properties Relevant to Corrosion Inhibition

| Property | Morpholine | N-Alkylmorpholines (General) | Inferred Properties of this compound |

|---|---|---|---|

| Volatility | High | Lower than morpholine | Low |

| Solubility in Water | High | Decreases with alkyl chain length | Low |

| Surface Activity | Low | Increases with alkyl chain length | High |

| Hydrophobicity of Adsorbed Film | Low | High | Very High |

Application as an Emulsifying Agent in Material Formulations

The structure of this compound, combining a polar morpholine headgroup with a nonpolar 2-ethylhexyl tail, is characteristic of a cationic surfactant (in its protonated form) and suggests its potential use as an emulsifying agent. Emulsifiers are crucial in a wide range of industrial formulations, including polishes, coatings, and agrochemicals, to stabilize mixtures of immiscible liquids like oil and water. While there is a lack of specific studies demonstrating the use of this compound as a primary emulsifier, the principles of surfactant chemistry support this potential application. The balance between its hydrophilic and lipophilic properties would determine the types of emulsions (oil-in-water or water-in-oil) it could effectively stabilize.

Catalytic Roles in Organic Synthetic Transformations

Morpholine and other secondary and tertiary amines are known to act as catalysts in various organic reactions, most notably in the formation of polyurethanes. nih.gov They function as basic catalysts, activating the reactants and facilitating the reaction. The steric hindrance around the nitrogen atom can significantly influence the catalytic activity and selectivity of the reaction. nih.govfrontiersin.org

The bulky 2-ethylhexyl group in this compound would create a sterically hindered environment around the nitrogen atom. This could be advantageous in certain catalytic applications where selectivity is desired, potentially by favoring a specific reaction pathway or by controlling the rate of polymerization. nih.gov However, in other cases, this steric bulk might reduce the catalytic activity compared to less hindered amines. nih.gov Specific research detailing the catalytic performance of this compound in organic synthetic transformations is not widely available.

Contributions to Polymer Science and Material Synthesis

As a Building Block for Polymeric Materials (e.g., Polydepsipeptides)

The search for this compound as a building block for polymeric materials, specifically polydepsipeptides, did not yield any direct evidence. The synthesis of polydepsipeptides typically involves the ring-opening polymerization of morpholine-2,5-diones, which are structurally distinct from N-substituted morpholines like this compound.

However, a related morpholine derivative, N-acryloylmorpholine, has been used in conjunction with 2-ethylhexyl acrylate (B77674) in the synthesis of waterborne polyurethane/acrylic hybrid emulsions. researchgate.net This indicates that the morpholine moiety and the 2-ethylhexyl group are both utilized in the field of polymer science, albeit not in the direct manner initially proposed for this compound. The properties of such polymers, including elasticity, adhesion, and hardness, can be tailored by adjusting the ratio of these monomers. researchgate.net This suggests a potential, though underexplored, role for this compound as a reactive additive or comonomer in certain polymerization systems.

Use as a Flotation Collector in Mineral Processing

In the field of mineral processing, froth flotation is a critical technique for separating valuable minerals from gangue. The efficiency of this process relies on flotation collectors, which are specialized surfactants that selectively bind to the surface of target minerals, rendering them hydrophobic. This hydrophobicity allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected.

Alkylmorpholines have been identified as effective collectors, particularly in the reverse flotation of potash ores. researchgate.net In this process, the collector is used to float the unwanted mineral (e.g., halite, NaCl) away from the desired mineral (e.g., sylvite, KCl). researchgate.net The morpholine head of the molecule provides selectivity for the halite surface, while the alkyl tail imparts the necessary hydrophobicity for flotation. researchgate.net Research has shown that the fixation of alkylmorpholine to halite can occur via hydrogen bonding between the oxygen atoms of the morpholine ring and hydrated sodium ions on the mineral's surface. researchgate.net

Studies comparing different morpholine-based collectors have demonstrated that structural modifications can significantly impact collection ability and selectivity. For instance, novel Gemini surfactants based on morpholine, such as butanediyl-α, ω-bis (morpholino tetradecylammonium bromide) (BMTB), have shown a much stronger collecting ability for NaCl compared to traditional monomeric surfactants like 4-laurylmorpholine (LM). researchgate.net

Table 1: Comparison of NaCl Flotation Recovery with Morpholine-Based Collectors

| Collector | Concentration (mol/L) | NaCl Recovery (%) | Carnallite Recovery (%) | Temperature (°C) |

|---|---|---|---|---|

| BM | 1 x 10⁻⁵ | 98.0 | < 3.5 | 25 |

| LM | 1 x 10⁻⁵ | 39.0 | < 3.5 | 25 |

Data sourced from studies on morpholine-based Gemini surfactants and conventional collectors. researchgate.net

The 2-ethylhexyl group in this compound provides the branched, hydrophobic chain necessary for this function, positioning it within this class of specialized flotation reagents.

Incorporation into Rubber Chemistry

The parent compound, morpholine, and its derivatives are widely used as intermediates in the rubber industry. atamankimya.com They are crucial for the production of delayed-action rubber vulcanization accelerators, which are additives that increase the speed of the vulcanization process while preventing premature vulcanization (scorch) during manufacturing stages. irowater.com

Common morpholine-based accelerators include:

DTOS (N,N'-Dithiodimorpholine)

MDS (Morpholinodisulfide)

NOBS (N-Oxydiethylene-2-benzothiazolesulfenamide) atamankimya.comchemicalbook.com

These accelerators help to improve the strength, elasticity, and longevity of rubber products such as tires, hoses, and seals. silverfernchemical.com Over half of the industrial demand for morpholine is driven by its use in creating these vulcanization accelerators. atamankimya.com While the literature extensively covers the role of the morpholine moiety in these applications, specific research detailing the unique contributions or advantages of the 4-(2-ethylhexyl) substitution on accelerator performance is not prominently available. However, as a derivative of morpholine, it belongs to the chemical family integral to modern rubber production.

Development as a Surface-Active Agent

Surface-active agents, or surfactants, are amphiphilic compounds that reduce the surface tension between two liquids or between a liquid and a solid. spectrumchemical.com The molecular structure of this compound, featuring a hydrophilic morpholine head group and a hydrophobic 2-ethylhexyl tail, makes it a surface-active agent.

The key components of its structure are:

Hydrophilic Head: The morpholine ring, containing both an ether and a tertiary amine group, is polar and attracted to water.

Hydrophobic Tail: The 2-ethylhexyl group is a nonpolar, branched alkyl chain that is repelled by water and attracted to oils and other nonpolar substances.

This dual nature allows the molecule to align at interfaces, reducing surface tension and acting as an emulsifier, wetting agent, or dispersant. atamankimya.com Fatty acid salts of morpholine are specifically noted for their use as surface-active agents and emulsifiers. atamankimya.comirowater.com The 2-ethylhexyl group is a common component in surfactants, known for contributing to properties like superior wetting. mdpi.com As a surface-active agent, this compound can be utilized in formulations for polishes, coatings, and detergents where emulsification and surface modification are required. atamankimya.com

Environmental Considerations and Degradation Pathways of 4 2 Ethylhexyl Morpholine

Environmental Occurrence and Distribution of Morpholine (B109124) Derivatives

Morpholine and its derivatives enter the environment primarily through industrial wastewater effluents due to their widespread use as corrosion inhibitors, solvents, and chemical intermediates. nih.govresearchgate.net Because of its high water solubility, morpholine is expected to be mobile in soil and aquatic systems, rather than adsorbing to sediment or organic matter. nih.gov This mobility suggests that derivatives like 4-(2-Ethylhexyl)morpholine could be distributed in aqueous environments following their release. researchgate.net

Contaminants of emerging concern (CECs), which include a vast array of pharmaceuticals, personal care products, and industrial chemicals, are frequently detected in surface waters, often originating from wastewater effluent. nih.gov These compounds can be found in coastal and even oceanic waters, with concentrations varying based on proximity to urban and industrial sources. nih.gov While specific monitoring data for this compound is not widely available, the general distribution patterns of other industrial organic compounds suggest it could be present in areas impacted by industrial discharge. nih.govmdpi.com The hydrophobic nature of the 2-ethylhexyl group might lead to a greater tendency for partitioning to organic matter in sediments compared to the parent morpholine compound.

Biodegradation Pathways of Morpholine and its N-Alkyl Derivatives

Biodegradation is a primary mechanism for the removal of morpholine and its derivatives from the environment. researchgate.net Although initially considered resistant to degradation, numerous microorganisms have been identified that can break down the morpholine ring structure. mtak.huuni-pannon.hu

A variety of bacteria capable of degrading morpholine have been isolated from environments such as activated sludge, soil, and water. nih.gov The most prominent and well-studied group of morpholine-degrading bacteria belongs to the genus Mycobacterium. nih.govresearchgate.net Strains like Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have been shown to utilize morpholine as their sole source of carbon, nitrogen, and energy. nih.govresearchgate.net Other bacteria, including species of Arthrobacter and Pseudomonas, have also been reported to degrade morpholine, although sometimes only as a nitrogen source rather than a complete energy source. nih.govresearchgate.net Recently, a novel isolate, Halobacillus blutaparonensis, has also been identified as capable of degrading morpholine. uni-pannon.hu The consistent isolation of Mycobacterium species from contaminated sites highlights their significant role in the natural attenuation of morpholine-based compounds. researchgate.net

Table 1: Microorganisms Involved in Morpholine Degradation

| Microorganism Genus | Role in Degradation | Source of Isolation |

|---|---|---|

| Mycobacterium | Utilizes morpholine as sole source of C, N, and energy. nih.govnih.gov | Activated sludge, polluted water. nih.govresearchgate.net |

| Arthrobacter | Capable of aerobic degradation of morpholine. nih.gov | Activated sludge, soils, water. nih.gov |

| Pseudomonas | Utilizes morpholine as a nitrogen source. researchgate.net | River water, activated sludge. researchgate.net |

The initial, rate-limiting step in the biodegradation of the morpholine ring is catalyzed by a monooxygenase enzyme system. nih.govmtak.hu Studies using specific inhibitors, such as metyrapone, have demonstrated the involvement of a cytochrome P-450 monooxygenase. nih.govnih.gov This enzyme introduces an oxygen atom into the morpholine molecule, leading to the cleavage of the C-N bond. nih.govnih.gov In Mycobacterium sp. strain RP1, a soluble cytochrome P-450 was identified in cells grown on morpholine. nih.gov This enzymatic system is inducible, meaning it is produced by the bacteria in response to the presence of morpholine in their environment. researchgate.net The enzyme is responsible for the biotransformation of morpholine into subsequent intermediates. mtak.hu

Following the initial enzymatic ring cleavage, several intermediate compounds are formed. The primary pathway for morpholine degradation proceeds through the formation of 2-(2-aminoethoxy)acetate and glycolate. nih.govnih.gov The identification of these intermediates using techniques like nuclear magnetic resonance (¹H NMR) spectroscopy has been crucial in elucidating the degradation pathway. nih.govresearchgate.net The formation of 2-(2-aminoethoxy)acetate suggests that the initial enzymatic attack cleaves the C-N bond. nih.gov This intermediate can then be further metabolized. One proposed route is the "diglycolic acid route," where 2-(2-aminoethoxy)acetate is further processed. mtak.hu Ultimately, the degradation process breaks down the organic structure into smaller molecules that can enter central metabolic pathways, with the release of ammonia. researchgate.netmtak.hu

Table 2: Key Intermediates in Morpholine Biodegradation

| Intermediate Compound | Preceding Step | Method of Detection |

|---|---|---|

| 2-(2-aminoethoxy)acetate | Cytochrome P-450 catalyzed C-N bond cleavage of the morpholine ring. nih.govmtak.hu | ¹H NMR Spectroscopy. nih.gov |

| Glycolate | Further metabolism of intermediates. nih.gov | ¹H NMR Spectroscopy. nih.gov |

Abiotic Degradation Mechanisms

Environmental Monitoring and Analytical Techniques for Detection

Detecting and quantifying this compound in environmental matrices like water, soil, and air requires sophisticated analytical techniques due to its likely low concentrations and the complexity of these samples. hyperwriteai.commdpi.com The selection of a method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Common analytical approaches would involve sample extraction followed by chromatographic separation and detection.

Sample Preparation: For water samples, solid-phase extraction (SPE) would likely be used to concentrate the analyte and remove interfering substances. For soil and sediment, techniques like pressurized liquid extraction (PLE) or Soxhlet extraction would be necessary to isolate the compound from the solid matrix.

Analytical Separation and Detection: Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for analyzing semi-volatile organic compounds. nih.govresearchgate.net For compounds that are less volatile or thermally sensitive, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice, offering high sensitivity and specificity. nih.gov

Table 2: Potential Analytical Techniques for this compound

| Technique | Sample Matrix | Principle | Detection Limit |

|---|---|---|---|

| GC-MS | Water, Soil, Air | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Low (ng/L to µg/kg) |

| LC-MS/MS | Water, Soil | Separation based on partitioning between mobile and stationary phases; highly selective mass detection. | Very Low (pg/L to ng/kg) |

Mobility and Persistence in Environmental Compartments (Soil, Water, Air)

The mobility and persistence of a chemical determine its distribution and potential for long-term impact in the environment. nih.govoregonstate.edu

Mobility: Mobility refers to how a chemical moves within and between environmental compartments (air, water, soil). wur.nl

Soil: The mobility of organic compounds in soil is largely governed by their tendency to adsorb to organic carbon and clay particles, a property estimated by the organic carbon-water partition coefficient (Koc). ecetoc.org Due to its significant nonpolar alkyl chain, this compound is expected to have a relatively high Koc value. This suggests it will have low to moderate mobility in soil and will tend to bind to soil particles and sediment rather than leaching into groundwater.

Water: The compound's solubility in water is expected to be low due to the large hydrophobic 2-ethylhexyl group. If released into an aquatic system, it would likely partition to suspended solids and sediment.

Air: With an estimated boiling point well above 200°C, this compound has low volatility. Therefore, it is not expected to be present in significant concentrations in the atmosphere or undergo long-range atmospheric transport.

Table 3: Estimated Environmental Mobility and Persistence of this compound

| Environmental Compartment | Expected Mobility | Expected Persistence | Primary Distribution Sink |

|---|---|---|---|

| Soil | Low to Moderate | Moderate | Soil Organic Matter |

| Water | Low | Moderate | Sediment |

| Air | Very Low | Low | Not a significant compartment |

Q & A

Q. How to design experiments probing photophysical or electronic properties?

- Techniques :

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in metal complexes.

- Cyclic Voltammetry : Determine redox potentials (E₁/₂) for catalytic applications .

Data Interpretation

Q. What mechanistic insights can be gained from kinetic studies of reactions involving this compound?

Q. How to address discrepancies in crystallographic vs. computational structural models?

- Validation :

- Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.

- Refine models using Rietveld analysis for powder samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.